molecular formula C18H22N4O4 B11616565 8-(2-methoxyethoxy)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione CAS No. 476480-51-0

8-(2-methoxyethoxy)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B11616565
CAS No.: 476480-51-0
M. Wt: 358.4 g/mol
InChI Key: UHPDZBBWYRCWNY-UHFFFAOYSA-N
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Description

8-(2-methoxyethoxy)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This compound is characterized by its unique substituents, which include methoxyethoxy, dimethyl, and methylbenzyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-methoxyethoxy)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The starting materials are often commercially available purine derivatives, which undergo various substitution reactions to introduce the desired functional groups. Common reagents used in these reactions include alkyl halides, bases, and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, and purification methods such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

8-(2-methoxyethoxy)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

8-(2-methoxyethoxy)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 8-(2-methoxyethoxy)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-trimethylxanthine, a well-known stimulant.

    Theophylline: 1,3-dimethylxanthine, used in the treatment of respiratory diseases.

    Theobromine: 3,7-dimethylxanthine, found in chocolate and known for its mild stimulant effects.

Uniqueness

8-(2-methoxyethoxy)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other purine derivatives

Properties

CAS No.

476480-51-0

Molecular Formula

C18H22N4O4

Molecular Weight

358.4 g/mol

IUPAC Name

8-(2-methoxyethoxy)-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione

InChI

InChI=1S/C18H22N4O4/c1-12-5-7-13(8-6-12)11-22-14-15(19-17(22)26-10-9-25-4)20(2)18(24)21(3)16(14)23/h5-8H,9-11H2,1-4H3

InChI Key

UHPDZBBWYRCWNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2OCCOC)N(C(=O)N(C3=O)C)C

Origin of Product

United States

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